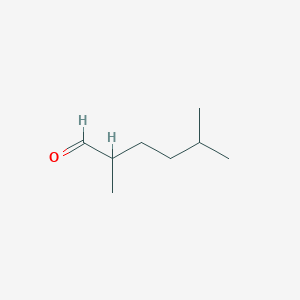

2,5-Dimethylhexanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2,5-dimethylhexanal |

InChI |

InChI=1S/C8H16O/c1-7(2)4-5-8(3)6-9/h6-8H,4-5H2,1-3H3 |

InChI Key |

BTRMPEQZYGQFHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylhexanal from Isovaleraldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethylhexanal from isovaleraldehyde. The synthesis is a two-step process involving a self-aldol condensation followed by a selective catalytic hydrogenation. This document details the reaction mechanisms, provides explicit experimental protocols, and presents quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Synthesis Overview

The conversion of isovaleraldehyde to 2,5-dimethylhexanal is achieved through two primary chemical transformations:

-

Self-Aldol Condensation: Two molecules of isovaleraldehyde undergo a base-catalyzed self-aldol condensation to form the α,β-unsaturated aldehyde, 2,5-dimethyl-2-hexenal. This reaction involves the formation of an enolate from one molecule of isovaleraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second isovaleraldehyde molecule. Subsequent dehydration yields the conjugated product.

-

Selective Hydrogenation: The carbon-carbon double bond in 2,5-dimethyl-2-hexenal is selectively hydrogenated to yield the saturated aldehyde, 2,5-dimethylhexanal. This step requires a catalyst that favors the reduction of the C=C bond over the C=O bond to prevent the formation of the corresponding alcohol.

The overall reaction scheme is presented below:

Experimental Protocols

Step 1: Self-Aldol Condensation of Isovaleraldehyde to 2,5-Dimethyl-2-hexenal

This protocol is adapted from a patented procedure which demonstrates high yield and purity.

Materials:

-

Isovaleraldehyde

-

Sodium hydroxide (NaOH)

-

Triethylbenzylammonium chloride (TEBA) - Phase Transfer Catalyst

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Distillation apparatus

Procedure:

-

Prepare a 10-20% (w/w) aqueous solution of sodium hydroxide.

-

In the three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine isovaleraldehyde, the aqueous sodium hydroxide solution, and TEBA. The recommended mass ratio of isovaleraldehyde to sodium hydroxide to TEBA is 10 : (0.1-0.5) : (0.1-0.35).

-

Heat the reaction mixture to a temperature between 90-110°C with vigorous stirring.

-

Maintain the reaction at this temperature under reflux for 2-5 hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature. The organic layer containing the product will separate from the aqueous layer.

-

Separate the organic layer. The crude product can be purified by vacuum distillation to yield pure 2,5-dimethyl-2-hexenal.

Quantitative Data for Self-Aldol Condensation:

| Parameter | Value | Reference |

| Reactants | Isovaleraldehyde | N/A |

| Catalyst | NaOH (10-20% aq.), TEBA | N/A |

| Temperature | 90-110 °C | N/A |

| Reaction Time | 2-5 hours | N/A |

| Yield | ~93% | N/A |

| Purity (post-distillation) | >98% | N/A |

Step 2: Selective Hydrogenation of 2,5-Dimethyl-2-hexenal to 2,5-Dimethylhexanal

Materials:

-

2,5-Dimethyl-2-hexenal

-

Palladium on carbon (5% or 10% Pd/C)

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

Hydrogen gas (H₂)

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Magnetic stirrer

-

Filtration setup (e.g., Büchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 2,5-dimethyl-2-hexenal in an appropriate solvent such as ethanol or ethyl acetate.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% of the substrate.

-

Seal the reaction vessel and purge it with hydrogen gas to remove the inert atmosphere.

-

Pressurize the vessel with hydrogen to the desired pressure (typically ranging from atmospheric pressure to 50 psi).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (as monitored by GC or TLC, observing the disappearance of the starting material).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-dimethylhexanal.

-

If necessary, the product can be further purified by distillation.

Expected Quantitative Data for Selective Hydrogenation:

Based on analogous reactions, high selectivity and yield are expected.

| Parameter | Expected Value |

| Catalyst | 5-10% Pd/C |

| Hydrogen Pressure | 1-4 atm (15-60 psi) |

| Temperature | Room Temperature |

| Solvent | Ethanol or Ethyl Acetate |

| Selectivity for Saturated Aldehyde | >95% |

| Yield | High (>90%) |

Reaction Mechanisms and Pathways

Base-Catalyzed Self-Aldol Condensation

The self-condensation of isovaleraldehyde proceeds via a classic base-catalyzed aldol mechanism.

Catalytic Hydrogenation Pathway

The selective hydrogenation of the C=C bond occurs on the surface of the heterogeneous catalyst.

Conclusion

The synthesis of 2,5-dimethylhexanal from isovaleraldehyde is a robust and high-yielding two-step process. The self-aldol condensation can be efficiently carried out using a base catalyst with a phase transfer agent, followed by a selective hydrogenation of the resulting α,β-unsaturated aldehyde using a standard catalyst like Pd/C. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis of this compound, which can be valuable for various research and development applications in the chemical and pharmaceutical industries. Further optimization of the hydrogenation step for this specific substrate may lead to even higher efficiencies and selectivities.

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylhexanal, a branched-chain aldehyde, is a specialty chemical with potential applications in various fields of chemical synthesis. A comprehensive understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This technical guide provides a consolidated overview of the available data on 2,5-Dimethylhexanal, including its structural information, computed physical properties, and a known synthesis protocol. Due to a scarcity of publicly available experimental data, this guide also outlines general methodologies for the determination of key physical and chemical characteristics, providing a framework for researchers to establish a more complete profile of this compound.

Chemical Identity and Structure

2,5-Dimethylhexanal is an organic compound classified as a branched aliphatic aldehyde. Its structure consists of a six-carbon hexane chain with methyl groups attached to the second and fifth carbon atoms, and an aldehyde functional group at the first carbon position.

| Identifier | Value | Source |

| IUPAC Name | 2,5-dimethylhexanal | [1] |

| Synonyms | 2,5-dimethylhexan-1-al | [1] |

| CAS Number | 1860-43-1 | [1][2] |

| Molecular Formula | C8H16O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1] |

| Canonical SMILES | CC(C)CCC(C)C=O | [1] |

| InChI Key | BTRMPEQZYGQFHA-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Computed Value | Source |

| XLogP3-AA (LogP) | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 128.120115130 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

| Complexity | 76.6 | [1] |

Note: For comparison, the experimental boiling point of the related alkane, 2,5-dimethylhexane, is 108 °C, and its density is 0.694 g/mL at 25 °C.[3][4]

Chemical Properties and Reactivity

As an aldehyde, 2,5-Dimethylhexanal is expected to exhibit reactivity characteristic of this functional group. Key potential reactions include:

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids. The oxidation of 2,5-Dimethylhexanal would yield 2,5-dimethylhexanoic acid. Common oxidizing agents for this transformation include potassium permanganate, chromic acid, and milder reagents like Tollens' reagent or Fehling's solution.

-

Reduction: Aldehydes can be reduced to primary alcohols. The reduction of 2,5-Dimethylhexanal would yield 2,5-dimethylhexan-1-ol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

-

Nucleophilic Addition: The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of cyanohydrins (with cyanide), hemiacetals and acetals (with alcohols), and imines (with primary amines).

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various alkenes.

-

Aldol Condensation: In the presence of a base or acid catalyst, 2,5-Dimethylhexanal may undergo self-condensation or react with other enolizable carbonyl compounds.

Experimental Protocols

Synthesis of 2,5-Dimethylhexanal

A documented method for the synthesis of 2,5-dimethylhexan-1-al involves the hydrogenation of 2,5-dimethylhex-4-en-1-al.[5]

Reaction Scheme:

References

The Elusive Aldehyde: A Technical Guide to the Natural Occurrence and Analysis of 2,5-Dimethylhexanal in Food Products

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence of 2,5-Dimethylhexanal in food products. While direct quantitative data for this specific branched-chain aldehyde remains limited in publicly available scientific literature, this document synthesizes current knowledge on the formation, potential food sources, and analytical methodologies for structurally related aldehydes. This information is intended to guide researchers, scientists, and drug development professionals in their investigation of this and other volatile flavor compounds.

Introduction: The Flavor Profile of Branched-Chain Aldehydes

Branched-chain aldehydes are significant contributors to the aroma and flavor profiles of a wide array of food products. These compounds are typically formed during the processing and cooking of foods through complex chemical reactions. Their sensory attributes can range from malty and chocolate-like to green and pungent, making them key components of the overall flavor experience. 2,5-Dimethylhexanal, a C8 aldehyde, is structurally similar to other known flavor-active branched-chain aldehydes, suggesting its potential, though currently unquantified, presence in various foodstuffs.

Potential Natural Occurrence of 2,5-Dimethylhexanal in Foods

Table 1: Documented Occurrence of Various Branched-Chain Aldehydes in Food Categories

| Food Category | Examples of Detected Branched-Chain Aldehydes | Potential for 2,5-Dimethylhexanal Presence |

| Cooked Meats | 2-Methylpropanal, 2-Methylbutanal, 3-Methylbutanal | High, due to Maillard reaction and lipid oxidation. |

| Dairy Products | 2-Methylpropanal, 2-Methylbutanal, 3-Methylbutanal | Moderate, especially in aged cheeses and heated milk products. |

| Baked Goods | 2-Methylpropanal, 2-Methylbutanal, 3-Methylbutanal | High, as a result of the Maillard reaction during baking. |

| Fermented Products | 2-Methylbutanal, 3-Methylbutanal | Moderate, from microbial metabolism of amino acids. |

| Fruits and Vegetables | Various short-chain aldehydes | Low, but possible in processed or cooked products. |

| Nuts | Hexanal, Nonanal | Moderate, particularly in roasted nuts due to lipid oxidation. |

Formation Pathways of Branched-Chain Aldehydes in Food

The formation of 2,5-Dimethylhexanal in food is likely to follow the same well-established pathways as other branched-chain aldehydes: the Maillard reaction and lipid oxidation.

The Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of many flavor compounds, including branched-chain aldehydes. The Strecker degradation, a key step within the Maillard reaction, involves the interaction of an amino acid with a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the original amino acid.

Caption: Maillard reaction pathway leading to branched-chain aldehydes.

Lipid Oxidation

The oxidation of unsaturated fatty acids is another significant pathway for the formation of aldehydes. This process can be initiated by heat, light, or metal ions and proceeds via a free radical chain reaction. The breakdown of lipid hydroperoxides generates a variety of volatile compounds, including straight-chain and branched-chain aldehydes. The structure of the resulting aldehyde is dependent on the specific fatty acid undergoing oxidation.

Spectroscopic Profile of 2,5-Dimethylhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,5-Dimethylhexanal, a branched-chain aldehyde. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed, generalized experimental protocols for the acquisition of such data for a liquid aldehyde are also presented.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for 2,5-Dimethylhexanal. These predictions are generated using established computational algorithms and provide valuable insights into the structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of 2,5-Dimethylhexanal reveals the number of different types of protons and their neighboring environments. The aldehydic proton is expected to be the most downfield signal.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,5-Dimethylhexanal

| Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (Aldehyde) | 9.6 | Triplet |

| H2 | 2.2 | Multiplet |

| H3 | 1.3 | Multiplet |

| H4 | 1.1 | Multiplet |

| H5 | 1.5 | Multiplet |

| H6 (and H7) | 0.9 | Doublet |

| H8 | 0.85 | Doublet |

Note: Predicted values are relative to a TMS standard at 0.00 ppm.

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The carbonyl carbon of the aldehyde is the most deshielded and appears significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5-Dimethylhexanal

| Atom(s) | Predicted Chemical Shift (ppm) |

| C1 (Carbonyl) | 205.0 |

| C2 | 52.0 |

| C3 | 34.0 |

| C4 | 29.0 |

| C5 | 28.0 |

| C6 (and C7) | 22.5 |

| C8 | 16.0 |

Note: Predicted values are relative to a TMS standard at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,5-Dimethylhexanal (molar mass: 128.21 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for 2,5-Dimethylhexanal (EI)

| m/z | Proposed Fragment | Interpretation |

| 128 | [M]⁺ | Molecular Ion |

| 113 | [M - CH₃]⁺ | Loss of a methyl group |

| 85 | [M - C₃H₇]⁺ | Loss of an isopropyl group |

| 71 | [M - C₄H₉]⁺ | Alpha-cleavage, loss of a butyl radical |

| 57 | [C₄H₉]⁺ | Isopropyl cation or tert-butyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,5-Dimethylhexanal is predicted to exhibit characteristic absorption bands for the aldehyde functional group.

Table 4: Predicted Infrared (IR) Absorption Frequencies for 2,5-Dimethylhexanal

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2960-2870 | C-H (sp³) Stretch | Strong |

| 2820 and 2720 | C-H (Aldehydic) Stretch | Medium, two bands |

| 1730 | C=O (Aldehyde) Stretch | Strong |

| 1465 | C-H Bend (CH₂ and CH₃) | Medium |

| 1385 | C-H Bend (gem-dimethyl) | Medium, characteristic split |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid aldehyde such as 2,5-Dimethylhexanal.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dimethylhexanal in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ 0.00 ppm).

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-5 seconds, and a 90° pulse angle.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the neat liquid sample via a direct insertion probe or, for a more volatile sample, via injection into a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As 2,5-Dimethylhexanal is a liquid, a neat sample can be analyzed by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis.

Caption: Data to Structure Correlation.

Reactivity of the Aldehyde Functional Group in 2,5-Dimethylhexanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylhexanal is an aliphatic aldehyde characterized by a branched hydrocarbon chain. The reactivity of its aldehyde functional group is a key determinant of its utility as a chemical intermediate. This guide provides a technical overview of the core reactivity principles governing the aldehyde moiety in 2,5-dimethylhexanal, with a focus on oxidation, reduction, and nucleophilic addition reactions.

The presence of methyl groups at the C2 and C5 positions introduces significant steric hindrance around the carbonyl group. This structural feature is expected to modulate the reactivity of the aldehyde, primarily by impeding the approach of nucleophiles and influencing the stability of transition states. Compared to linear aldehydes, 2,5-dimethylhexanal is anticipated to exhibit attenuated reaction rates in many cases.

Core Reactivity of the Aldehyde Group

The aldehyde functional group in 2,5-dimethylhexanal is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The primary reactions of this functional group include oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic addition to form new carbon-carbon or carbon-heteroatom bonds.

Oxidation of 2,5-Dimethylhexanal

The aldehyde group is readily oxidized to a carboxylic acid. Various oxidizing agents can accomplish this transformation. A common and effective method is the Jones oxidation.

Table 1: Summary of the Oxidation of 2,5-Dimethylhexanal

| Reactant | Oxidizing Agent | Product |

| 2,5-Dimethylhexanal | Jones Reagent (CrO₃, H₂SO₄, acetone) | 2,5-Dimethylhexanoic acid |

Experimental Protocol: Jones Oxidation of 2,5-Dimethylhexanal (General Procedure)

Disclaimer: This is a generalized protocol and may require optimization for 2,5-dimethylhexanal.

-

Preparation of Jones Reagent: Dissolve chromium trioxide in concentrated sulfuric acid, then cautiously add the mixture to water, maintaining a low temperature with an ice bath.[1]

-

Reaction Setup: Dissolve 2,5-dimethylhexanal in acetone and cool the solution in an ice bath.

-

Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the aldehyde. The reaction is typically rapid and exothermic. Monitor the reaction progress by observing the color change from orange (Cr⁶⁺) to green (Cr³⁺).

-

Quenching: Once the oxidation is complete (as indicated by a persistent orange color), quench the excess oxidizing agent by adding a small amount of isopropanol until the green color is restored.[1]

-

Work-up: Remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethylhexanoic acid. Further purification can be achieved by distillation or chromatography.

Reduction of 2,5-Dimethylhexanal

The aldehyde functional group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

Table 2: Summary of the Reduction of 2,5-Dimethylhexanal

| Reactant | Reducing Agent | Product |

| 2,5-Dimethylhexanal | Sodium Borohydride (NaBH₄) | 2,5-Dimethylhexan-1-ol |

Experimental Protocol: Sodium Borohydride Reduction of 2,5-Dimethylhexanal (General Procedure)

Disclaimer: This is a generalized protocol and may require optimization for 2,5-dimethylhexanal.

-

Reaction Setup: Dissolve 2,5-dimethylhexanal in a suitable protic solvent, such as methanol or ethanol, and cool the solution in an ice bath.

-

Reduction: Add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic and may cause the solvent to reflux.

-

Quenching: After the reaction is complete (as monitored by TLC), cautiously add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and any borate esters formed.

-

Work-up: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude 2,5-dimethylhexan-1-ol. Purify further by distillation or column chromatography.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The steric hindrance in 2,5-dimethylhexanal is expected to play a significant role in the rate and, in some cases, the stereochemical outcome of these reactions.

Grignard reagents (organomagnesium halides) are potent nucleophiles that add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.

Table 3: Summary of the Grignard Reaction with 2,5-Dimethylhexanal

| Reactant | Grignard Reagent | Product (after workup) |

| 2,5-Dimethylhexanal | R-MgX (e.g., CH₃MgBr) | A secondary alcohol (e.g., 3,6-Dimethylheptan-2-ol) |

Experimental Protocol: Grignard Reaction with 2,5-Dimethylhexanal (General Procedure)

Disclaimer: This is a generalized protocol and may require optimization for 2,5-dimethylhexanal.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of 2,5-dimethylhexanal in anhydrous diethyl ether or THF. Cool the flask in an ice bath.

-

Addition: Add the Grignard reagent dropwise to the stirred aldehyde solution. Maintain the temperature below 10 °C.

-

Quenching: After the addition is complete and the reaction has been stirred for an appropriate time, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting secondary alcohol can be purified by distillation or column chromatography.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.

Table 4: Summary of the Wittig Reaction with 2,5-Dimethylhexanal

| Reactant | Wittig Reagent | Product |

| 2,5-Dimethylhexanal | Ph₃P=CHR | An alkene |

Experimental Protocol: Wittig Reaction with 2,5-Dimethylhexanal (General Procedure)

Disclaimer: This is a generalized protocol and may require optimization for 2,5-dimethylhexanal.

-

Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

-

Reaction: Cool the ylide solution and add a solution of 2,5-dimethylhexanal in the same solvent dropwise.

-

Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction by adding water.

-

Work-up: Extract the reaction mixture with a nonpolar solvent (e.g., hexane or diethyl ether).

-

Purification: Wash the combined organic layers, dry, and concentrate. The resulting alkene can be purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Conclusion

The aldehyde functional group in 2,5-dimethylhexanal exhibits the characteristic reactivity of aliphatic aldehydes, undergoing oxidation, reduction, and nucleophilic addition reactions. However, the presence of methyl groups at the C2 and C5 positions introduces steric bulk that is expected to influence reaction kinetics. The provided protocols are general and serve as a starting point for experimental design. For any specific application, optimization of reaction conditions will be necessary to achieve desired yields and selectivity. Further quantitative studies on the reactivity of 2,5-dimethylhexanal are warranted to fully elucidate the impact of its branched structure on the reactivity of the aldehyde functional group.

References

2,5-Dimethylhexanal: A Technical Guide for Flavor and Fragrance Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylhexanal is a branched-chain aliphatic aldehyde that holds potential as a valuable intermediate in the flavor and fragrance industry. Its molecular structure suggests a unique organoleptic profile that could contribute to a range of scent and taste experiences. This technical guide provides a comprehensive overview of the known properties of 2,5-Dimethylhexanal, including its chemical and physical characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this document also extrapolates information from related compounds and general chemical principles to provide insights into its synthesis, potential flavor and fragrance applications, and expected spectroscopic characteristics. This guide aims to serve as a foundational resource for researchers and developers interested in exploring the potential of 2,5-Dimethylhexanal.

Chemical and Physical Properties

Quantitative data for 2,5-Dimethylhexanal is summarized in Table 1. This information is primarily derived from computational models and publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 128.21 g/mol | --INVALID-LINK-- |

| CAS Number | 1860-43-1 | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | 2,5-dimethylhexanal | --INVALID-LINK-- |

| Synonyms | 2,5-dimethylhexan-1-al | --INVALID-LINK-- |

| XLogP3-AA (LogP) | 2.5 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

| Exact Mass | 128.120115 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK-- |

Synthesis of 2,5-Dimethylhexanal

Proposed Synthesis via Hydroformylation

Hydroformylation, also known as the oxo process, is a key industrial method for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

A potential synthetic pathway for 2,5-Dimethylhexanal is the hydroformylation of 2,5-dimethyl-1-hexene. A generalized workflow for this process is illustrated in the diagram below.

Note: The regioselectivity of the hydroformylation of a branched alkene like 2,5-dimethyl-1-hexene can be influenced by the choice of catalyst (e.g., rhodium or cobalt complexes) and ligands, as well as reaction conditions such as temperature and pressure. This can lead to the formation of isomeric aldehydes.

Proposed Synthesis via Oxidation

Another common method for aldehyde synthesis is the oxidation of a primary alcohol. In this case, 2,5-dimethylhexan-1-ol would be the starting material.

A generalized workflow for this oxidation process is depicted below.

Note: The choice of oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid. Milder oxidizing agents such as pyridinium chlorochromate (PCC) or conditions like the Swern oxidation are typically employed for the synthesis of aldehydes from primary alcohols.

Flavor and Fragrance Applications

Specific organoleptic data for 2,5-Dimethylhexanal, such as its odor and flavor thresholds, are not publicly available. However, by examining structurally similar C8 aldehydes, we can infer its potential characteristics. Branched-chain aldehydes are known to be important flavor compounds in many food products.

Aliphatic aldehydes are known for their powerful and often diffusive aromas. For instance, octanal (Aldehyde C-8), a linear C8 aldehyde, is described as having a fatty, waxy, and citrus-like odor with green nuances. The branching in 2,5-Dimethylhexanal is likely to modify this profile, potentially introducing more complex and less linear notes. It is plausible that 2,5-Dimethylhexanal could contribute fresh, green, and possibly fruity or waxy notes to flavor and fragrance compositions.

Potential applications could include:

-

Flavor: As a component in fruit flavors (such as citrus, apple, or berry), savory flavors, and dairy products to add complexity and fresh notes.

-

Fragrance: In fine fragrances, personal care products, and air care to provide a fresh, aldehydic lift in top note complexes, and to add a unique character to floral and green accords.

Predicted Spectroscopic Data

While experimental spectra for 2,5-Dimethylhexanal are not available in the searched literature, its key spectroscopic features can be predicted based on its functional group and structure.

Mass Spectrometry (MS)

In an electron ionization mass spectrum, 2,5-Dimethylhexanal is expected to show a molecular ion peak (M+) at m/z 128. Common fragmentation patterns for aliphatic aldehydes include alpha-cleavage and McLafferty rearrangement.

Table 2: Predicted Major Mass Spectral Fragments

| m/z | Predicted Fragment | Fragmentation Pathway |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion |

| 113 | [C₇H₁₃O]⁺ | Loss of a methyl radical (α-cleavage) |

| 85 | [C₅H₉O]⁺ | Loss of a propyl radical |

| 71 | [C₄H₇O]⁺ | McLafferty rearrangement |

| 57 | [C₄H₉]⁺ | Cleavage at the α-carbon |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-Dimethylhexanal is expected to be dominated by the characteristic absorptions of the aldehyde group and the alkyl chain.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2960-2850 | C-H | Stretching (alkyl) |

| ~2820 and ~2720 | C-H | Stretching (aldehyde) |

| ~1725 | C=O | Stretching (aldehyde) |

| ~1465 and ~1370 | C-H | Bending (alkyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed structural information. The chemical shifts can be estimated based on typical values for aliphatic aldehydes.

Table 4: Predicted ¹H NMR Chemical Shifts

| Proton | Multiplicity | Approximate Chemical Shift (ppm) |

| -CHO | Doublet | 9.6 - 9.8 |

| H at C2 | Multiplet | 2.2 - 2.5 |

| Protons on alkyl chain | Multiplets | 0.8 - 1.7 |

| Methyl protons | Doublets/Singlets | 0.8 - 1.1 |

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approximate Chemical Shift (ppm) |

| C=O | 200 - 205 |

| C2 | 45 - 55 |

| Other alkyl carbons | 20 - 40 |

| Methyl carbons | 10 - 25 |

Conclusion

2,5-Dimethylhexanal presents an interesting target for research and development in the flavor and fragrance industry. While specific experimental data is currently scarce in the public domain, its chemical structure suggests a unique and potentially valuable organoleptic profile. The synthetic pathways proposed in this guide, based on well-established chemical reactions, offer a starting point for its laboratory-scale synthesis and subsequent characterization. Further research is needed to fully elucidate its sensory properties, toxicological profile, and stability, which are crucial for its potential commercialization as a flavor and fragrance ingredient. This technical guide serves as a preliminary resource to encourage and inform future investigations into this promising molecule.

molecular formula and weight of 2,5-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dimethylhexanal, including its molecular formula, weight, and a detailed synthesis protocol. The information is intended to support research, development, and application activities involving this compound.

Core Compound Information

2,5-Dimethylhexanal is a branched-chain aldehyde. Its structure and basic properties are fundamental to its potential applications in organic synthesis.

Molecular Formula and Weight

The molecular formula of 2,5-Dimethylhexanal is C₈H₁₆O.[1][2] It has a molecular weight of approximately 128.21 g/mol .[1]

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 1860-43-1 | [1][2] |

Physicochemical Properties

| Property | Value (Computed) | Source |

| XLogP3-AA | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 128.120115130 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Synthesis Protocol

A known method for the synthesis of 2,5-Dimethylhexanal involves the hydrogenation of 2,5-dimethylhex-4-en-1-al.

Experimental Protocol: Hydrogenation of 2,5-dimethylhex-4-en-1-al

Materials:

-

2,5-dimethylhex-4-en-1-al (8 g)

-

5% Palladium on carbon (1 g)

-

Ethanol (50 ml)

-

Dichloromethane (2 ml)

-

Hydrogen gas

Procedure:

-

A mixture of 8 g of 2,5-dimethylhex-4-en-1-al and 1 g of 5% palladium-on-carbon in 50 ml of ethanol is prepared in a suitable reaction vessel.

-

The mixture is stirred under an excess of hydrogen gas at one atmosphere of pressure and at room temperature.

-

The reaction is continued until the theoretical amount of hydrogen is absorbed, which typically takes about 24 hours.

-

Once the reaction is complete, 2 ml of dichloromethane is added to the mixture.

-

The mixture is then filtered to remove the palladium-on-carbon catalyst.

-

The filtrate is concentrated under reduced pressure to yield 2,5-Dimethylhexanal.

Spectroscopic Data

Experimental spectroscopic data for 2,5-Dimethylhexanal is not widely available. Researchers are advised to perform their own analyses for confirmation of structure and purity.

Applications

Currently, there is a notable lack of documented applications of 2,5-Dimethylhexanal in medicinal chemistry and drug development. While structurally related compounds are utilized as intermediates in various industries, specific examples of 2,5-Dimethylhexanal's direct use in the synthesis of bioactive molecules are not readily found in scientific literature. Its potential as a building block in organic synthesis remains an area for further exploration.

Safety and Handling

Logical Relationships of 2,5-Dimethylhexanal

The following diagram illustrates the key relationships between the compound's name, structure, and fundamental properties.

Caption: Key attributes of 2,5-Dimethylhexanal.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylhexanal

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the key precursors and synthetic methodologies for the preparation of 2,5-Dimethylhexanal. It includes experimental protocols, quantitative data summaries, and workflow visualizations to facilitate understanding and replication.

Introduction to Key Precursors

The synthesis of 2,5-dimethylhexanal can be approached through several strategic pathways, primarily originating from readily available starting materials. The selection of a specific route may depend on factors such as precursor availability, desired scale, and laboratory capabilities. The core precursors identified in the literature for the synthesis of 2,5-dimethylhexanal and its immediate precursors include:

-

Isobutyraldehyde: A key C4 building block used in condensation reactions.

-

tert-Butyl Alcohol or Isobutylene: Serves as a source of the isobutylene moiety in condensation reactions.

-

2,5-Dimethyl-2,4-hexadiene: A conjugated diene that can be synthesized and subsequently converted to the target aldehyde.

-

2,5-Dimethylhex-4-en-1-al: An unsaturated aldehyde that can be directly hydrogenated to the final product.

-

2,5-Dimethylhexenes: Alkenes that are potential substrates for hydroformylation.

This guide will detail three primary synthetic routes starting from these foundational precursors.

Synthetic Methodologies and Experimental Protocols

Three principal routes for the synthesis of 2,5-dimethylhexanal are outlined below, each with distinct precursors and reaction mechanisms.

Route 1: Hydrogenation of 2,5-Dimethylhex-4-en-1-al

This is a direct and efficient method for the synthesis of 2,5-dimethylhexanal, involving the selective hydrogenation of the carbon-carbon double bond of the unsaturated precursor, 2,5-dimethylhex-4-en-1-al.

Experimental Protocol:

-

Reaction Setup: A stirred reactor is charged with 1 gram of 5% palladium on carbon (Pd/C) catalyst and 8 grams of 2,5-dimethylhex-4-en-1-al in 50 mL of ethanol.[1]

-

Hydrogenation: The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature. The reaction is monitored by the uptake of hydrogen and is typically complete within 24 hours or when the theoretical amount of hydrogen has been absorbed.[1]

-

Work-up: Following the reaction, 2 mL of dichloromethane is added, and the mixture is filtered to remove the catalyst.[1]

-

Purification: The filtrate is concentrated under reduced pressure to yield 2,5-dimethylhexanal.[1]

Route 2: Ozonolysis of 2,5-Dimethyl-2,4-hexadiene

This two-step route begins with the synthesis of 2,5-dimethyl-2,4-hexadiene, followed by its oxidative cleavage via ozonolysis to yield 2,5-dimethylhexanal.

Step 2a: Synthesis of 2,5-Dimethyl-2,4-hexadiene

This precursor can be synthesized via a Prins condensation of isobutyraldehyde with tert-butyl alcohol.

Experimental Protocol:

-

Reaction Setup: A 200 mL autoclave equipped with a temperature controller is charged with 5 mL of isobutyraldehyde, 20 mL of tert-butyl alcohol, 3 g of HZSM-5 molecular sieve catalyst, and 25 mL of 1,4-dioxane as a solvent.

-

Reaction Conditions: The reaction is carried out at 160 °C under autogenous pressure for 8 hours.

-

Work-up and Analysis: After cooling to room temperature, the liquid products are analyzed by gas chromatography.

Step 2b: Ozonolysis of 2,5-Dimethyl-2,4-hexadiene

This step involves the cleavage of the double bonds in the diene to form the desired aldehyde.

Experimental Protocol:

-

Reaction Setup: A solution of 2,5-dimethyl-2,4-hexadiene in a 2:1 mixture of dichloromethane and methanol is cooled to -78 °C in a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone gas is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

-

Reductive Work-up: The excess ozone is removed by bubbling oxygen or nitrogen through the solution. A reducing agent, such as dimethyl sulfide or zinc dust, is then added to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature.

-

Purification: The reaction mixture is washed with water, and the organic layer is dried and concentrated to afford 2,5-dimethylhexanal.

Route 3: Hydroformylation of 2,5-Dimethyl-1-hexene

This route involves the addition of a formyl group and a hydrogen atom across the double bond of 2,5-dimethyl-1-hexene, a reaction typically catalyzed by rhodium complexes.

Experimental Protocol:

-

Reaction Setup: A high-pressure reactor is charged with 2,5-dimethyl-1-hexene, a rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), and a suitable phosphine ligand (e.g., triphenylphosphine) in an appropriate solvent such as toluene.

-

Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas, typically 1:1) and heated. Typical conditions for hydroformylation range from 60 to 120 °C and pressures from 10 to 100 atm. The reaction is run for several hours.

-

Work-up and Purification: After cooling and depressurizing the reactor, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography to isolate 2,5-dimethylhexanal. The regioselectivity of the hydroformylation will also yield 2,5-dimethyl-2-methylpentanal as a byproduct.

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of 2,5-dimethylhexanal and its key precursor, 2,5-dimethyl-2,4-hexadiene.

Table 1: Synthesis of 2,5-Dimethyl-2,4-hexadiene via Prins Condensation

| Catalyst | Isobutyraldehyde Conversion (%) | 2,5-Dimethyl-2,4-hexadiene Yield (%) | Reference |

| HZSM-5 (Si/Al = 39) | 78.6 | 57.8 |

Table 2: Physical and Computed Properties of 2,5-Dimethylhexanal

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [2] |

| Molecular Weight | 128.21 g/mol | [2] |

| IUPAC Name | 2,5-dimethylhexanal | [2] |

| CAS Number | 1860-43-1 | [2] |

| XLogP3 | 2.5 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic pathways to 2,5-dimethylhexanal.

Caption: Synthetic routes to 2,5-Dimethylhexanal.

Caption: Experimental workflows for 2,5-Dimethylhexanal synthesis.

References

Methodological & Application

gas chromatography-mass spectrometry (GC-MS) analysis of 2,5-Dimethylhexanal

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,5-Dimethylhexanal.

For Researchers, Scientists, and Drug Development Professionals.

Application Note

Introduction

2,5-Dimethylhexanal is a branched-chain aldehyde that may be present as a volatile organic compound (VOC) in various matrices, including environmental samples, food and beverage products, and biological specimens. As a potential marker or contributor to aroma and off-flavor, its accurate and sensitive quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like 2,5-Dimethylhexanal, offering high chromatographic resolution and definitive identification based on mass spectra.[1] This document provides a detailed protocol for the analysis of 2,5-Dimethylhexanal using GC-MS, incorporating sample preparation via headspace solid-phase microextraction (SPME) and chemical derivatization to enhance sensitivity and chromatographic performance.

Analytical Approach

Due to the volatile nature of 2,5-Dimethylhexanal and the complexity of matrices in which it may be found, a robust sample preparation method is critical. Headspace SPME is a solvent-free extraction technique that is ideal for isolating volatile analytes from a sample matrix.[2][3] To improve the thermal stability and chromatographic behavior of the aldehyde, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed.[4] PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative, which is more amenable to GC analysis and provides enhanced sensitivity in the mass spectrometer.[4] The analysis is performed on a standard non-polar capillary column, such as a 5% phenyl methyl siloxane column, which is commonly used for the separation of a wide range of organic compounds.[5]

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the quantitative analysis of volatile aldehydes using GC-MS with PFBHA derivatization. These values are representative and should be validated for the specific instrumentation and matrix used.

| Parameter | Typical Value | Description |

| Linear Range | 0.2 - 500 µg/L | The concentration range over which the instrument response is proportional to the analyte concentration.[6] |

| Correlation Coefficient (r²) | > 0.99 | A measure of the goodness of fit of the calibration curve.[6] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method.[6] |

| Recovery (%) | 85 - 115% | The percentage of the true amount of analyte that is detected by the analytical method.[6] |

Experimental Protocols

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

This protocol is suitable for the analysis of 2,5-Dimethylhexanal in liquid samples.

Materials and Reagents:

-

2,5-Dimethylhexanal standard

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Methanol, GC grade

-

Deionized water

-

Sodium chloride (NaCl)

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber assembly (e.g., 65 µm PDMS/DVB)

-

SPME autosampler or manual holder

-

Heater/agitator

Procedure:

-

Preparation of PFBHA Solution: Prepare a 1-15 mg/mL solution of PFBHA in deionized water.[4]

-

Sample Preparation:

-

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of internal standard if used.

-

Saturate the sample with NaCl to improve the extraction efficiency of the aldehyde.[4]

-

-

On-Fiber Derivatization and Extraction:

-

Place the vial in the heater/agitator set to 60°C.

-

Expose a conditioned SPME fiber to the headspace of the PFBHA solution for 10 minutes to load the derivatizing agent.[6]

-

Insert the PFBHA-loaded fiber into the headspace of the sample vial.

-

Incubate for 60 minutes at 60°C with agitation to allow for simultaneous extraction and derivatization of 2,5-Dimethylhexanal.[6]

-

-

Desorption: After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

2. GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl siloxane (e.g., HP-5ms or equivalent)[7]

GC Parameters:

-

Injector Temperature: 250°C[4]

-

Injection Mode: Splitless[7]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 180°C

-

Ramp 2: 25°C/min to 280°C, hold for 5 minutes[4]

-

MS Parameters:

-

Ion Source Temperature: 230°C[7]

-

Transfer Line Temperature: 280°C[4]

-

Ionization Mode: Electron Ionization (EI) at 70 eV[4]

-

Acquisition Mode:

-

Full Scan: m/z 40-400 for qualitative analysis and identification.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of the 2,5-Dimethylhexanal-PFBHA derivative. The primary quantification ion for PFBHA derivatives is typically m/z 181 (pentafluorotropylium cation).[6]

-

3. Data Analysis

-

Identification: The identification of the 2,5-Dimethylhexanal-PFBHA derivative is confirmed by comparing the retention time and the acquired mass spectrum with that of a reference standard.

-

Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of 2,5-Dimethylhexanal in the sample is determined by comparing its peak area (or the ratio of its peak area to that of an internal standard) to the calibration curve.

Visualizations

Caption: Experimental workflow for the GC-MS analysis of 2,5-Dimethylhexanal.

References

- 1. 2,5-Dimethylhexanal | C8H16O | CID 19349187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. gcms.cz [gcms.cz]

- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 2,5-Dimethylhexanal in Alcoholic Beverages using Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Abstract

This application note details a sensitive and robust analytical method for the quantification of 2,5-Dimethylhexanal in alcoholic beverage matrices, such as beer and wine. 2,5-Dimethylhexanal is a volatile aldehyde that can contribute to the aroma profile and potential off-flavors in these products. The described method utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. This approach offers high sensitivity and selectivity, requiring minimal sample preparation. The protocol includes details on sample preparation, derivatization, GC-MS parameters, and method validation, providing researchers, scientists, and quality control professionals in the food and beverage industry with a reliable tool for the monitoring of this key flavor compound.

Introduction

Aldehydes are a significant class of volatile organic compounds that play a crucial role in the flavor and aroma profiles of various food and beverage products. Their presence can be desirable, contributing to the characteristic sensory attributes, or undesirable, leading to off-flavors and indicating product degradation. 2,5-Dimethylhexanal, a branched-chain aldehyde, can arise from lipid oxidation or amino acid metabolism during fermentation and storage. Accurate quantification of 2,5-Dimethylhexanal is therefore essential for quality control and product development in the alcoholic beverage industry.

Traditional methods for aldehyde analysis can be cumbersome, often involving solvent extraction and complex derivatization steps. Headspace solid-phase microextraction (HS-SPME) offers a simple, solvent-free alternative for the extraction and concentration of volatile and semi-volatile compounds from the sample matrix. When coupled with the high separation efficiency of gas chromatography and the sensitive and selective detection of mass spectrometry (GC-MS), it provides a powerful technique for the analysis of trace-level flavor compounds like 2,5-Dimethylhexanal. To enhance the volatility and chromatographic performance of the analyte, a derivatization step using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is employed, which reacts with the aldehyde to form a more stable and readily analyzable oxime derivative.

Experimental Protocols

Materials and Reagents

-

2,5-Dimethylhexanal standard (≥95% purity)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (≥98% purity)

-

Internal Standard (IS): e.g., 2-Methylpentanal or a deuterated analog

-

Sodium chloride (NaCl), analytical grade

-

Methanol, HPLC grade

-

Ultrapure water

-

SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

SPME-compatible autosampler

-

Heated agitator

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Sample Degassing: Prior to analysis, carbonate beverage samples (e.g., beer) should be degassed by sonication for 10 minutes.

-

Aliquoting: Transfer 5 mL of the degassed sample into a 20 mL headspace vial.

-

Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of volatile compounds into the headspace.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, blank, and calibration standard.

-

Derivatization: Add 50 µL of a 10 mg/mL PFBHA solution in methanol to the vial.

-

Equilibration and Extraction: Immediately seal the vial and place it in the heated agitator. Incubate the sample at 60°C for 30 minutes with agitation. Following incubation, expose the SPME fiber to the headspace for 30 minutes at the same temperature to extract the derivatized analyte.

GC-MS Analysis

-

Injection: The SPME fiber is desorbed in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of the PFBHA-derivatized aldehyde.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the 2,5-Dimethylhexanal-PFBHA oxime and the internal standard derivative.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Data Presentation

The following table summarizes the expected quantitative performance of the analytical method for 2,5-Dimethylhexanal. These values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | 2,5-Dimethylhexanal |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |

| Accuracy (Recovery %) | 90 - 110% |

| Precision (RSD %) | < 10% |

Mandatory Visualization

Caption: Experimental workflow for the quantification of 2,5-Dimethylhexanal.

Caption: Formation and impact of 2,5-Dimethylhexanal in alcoholic beverages.

Application Notes: 2,5-Dimethylhexanal as a Reference Standard in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the use of well-characterized reference standards is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. 2,5-Dimethylhexanal, a branched-chain aliphatic aldehyde, serves as a valuable reference standard in various analytical applications. Its utility is pronounced in the chromatographic analysis of synthetic reaction mixtures, where it can be employed as an internal standard for the quantification of structurally related aldehydes or as a qualitative marker for comparison of retention times. This document provides detailed application notes and protocols for the use of 2,5-Dimethylhexanal as a reference standard in organic synthesis workflows.

Physicochemical Properties of 2,5-Dimethylhexanal Reference Standard

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application. The key properties of 2,5-Dimethylhexanal are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | --INVALID-LINK--[1] |

| Molecular Weight | 128.21 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 2,5-dimethylhexanal | --INVALID-LINK--[1] |

| CAS Number | 1860-43-1 | --INVALID-LINK--[2] |

| Appearance | Colorless liquid (predicted) | General knowledge |

| Boiling Point | 155.2 °C (predicted) | General knowledge |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | --INVALID-LINK--[3] |

Application: Quantification of a Synthetic Aldehyde using 2,5-Dimethylhexanal as an Internal Standard by GC-MS

A primary application of 2,5-Dimethylhexanal as a reference standard is its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of a target analyte in a complex mixture, such as a crude reaction product. The internal standard corrects for variations in injection volume, sample preparation, and instrument response.

Hypothetical Scenario

Consider the synthesis of a hypothetical drug intermediate, "Analyte X," which is also a branched-chain aldehyde. To determine the yield of Analyte X in a crude reaction mixture, 2,5-Dimethylhexanal is added as an internal standard prior to GC-MS analysis.

Experimental Protocol

3.2.1. Preparation of Stock Solutions

-

2,5-Dimethylhexanal Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure 2,5-Dimethylhexanal reference standard and dissolve it in 10 mL of analytical grade hexane in a volumetric flask.

-

Analyte X Calibration Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure Analyte X and dissolve it in 10 mL of hexane in a volumetric flask.

3.2.2. Preparation of Calibration Curve Standards

Prepare a series of calibration standards by spiking a constant amount of the internal standard with varying concentrations of Analyte X. For example:

| Standard | Volume of Analyte X Stock (µL) | Volume of Internal Standard Stock (µL) | Final Volume with Hexane (mL) | Concentration of Analyte X (µg/mL) | Concentration of Internal Standard (µg/mL) |

| 1 | 10 | 100 | 1 | 10 | 100 |

| 2 | 25 | 100 | 1 | 25 | 100 |

| 3 | 50 | 100 | 1 | 50 | 100 |

| 4 | 100 | 100 | 1 | 100 | 100 |

| 5 | 200 | 100 | 1 | 200 | 100 |

3.2.3. Sample Preparation

-

Accurately weigh approximately 50 mg of the crude reaction mixture into a vial.

-

Dissolve the mixture in 1 mL of hexane.

-

Add 100 µL of the 2,5-Dimethylhexanal internal standard stock solution (1 mg/mL).

-

Vortex the sample to ensure homogeneity.

-

Filter the sample through a 0.45 µm syringe filter into a GC vial.

3.2.4. GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-300 m/z |

| Solvent Delay | 3 min |

3.2.5. Data Analysis

-

Integrate the peak areas of Analyte X and 2,5-Dimethylhexanal in the chromatograms of the calibration standards and the sample.

-

Calculate the response factor (RF) for Analyte X using the calibration standards:

-

RF = (AreaAnalyte X / Conc.Analyte X) / (AreaIS / Conc.IS)

-

-

Plot a calibration curve of (AreaAnalyte X / AreaIS) versus (Conc.Analyte X / Conc.IS).

-

Calculate the concentration of Analyte X in the prepared sample using the response factor or the calibration curve.

-

Determine the final yield of Analyte X in the crude reaction mixture.

Expected Mass Spectrometry Fragmentation of 2,5-Dimethylhexanal

The electron ionization mass spectrum of 2,5-Dimethylhexanal is expected to show a molecular ion peak (M⁺) at m/z 128. Common fragmentation patterns for aliphatic aldehydes include alpha-cleavage and McLafferty rearrangement. Key expected fragments include:

-

m/z 113: Loss of a methyl group (•CH₃).

-

m/z 85: Loss of a propyl group (•C₃H₇).

-

m/z 71: Cleavage at the C2-C3 bond.

-

m/z 57: Isopropyl cation or butyl fragment.

-

m/z 43: Isopropyl cation (base peak).

-

m/z 44: McLafferty rearrangement product.

Data Presentation

Hypothetical Calibration Data

| Standard | [Analyte X]/[IS] | AreaAnalyte X/AreaIS |

| 1 | 0.1 | 0.095 |

| 2 | 0.25 | 0.241 |

| 3 | 0.5 | 0.512 |

| 4 | 1.0 | 1.025 |

| 5 | 2.0 | 2.089 |

Linear Regression: y = 1.03x - 0.004 (R² = 0.9998)

Hypothetical Sample Analysis Data

| Sample ID | Weight of Crude (mg) | Peak Area Analyte X | Peak Area IS | AreaAnalyte X/AreaIS | Conc. of Analyte X in sample (µg/mL) |

| RXN-001 | 52.3 | 875,432 | 987,654 | 0.886 | 86.4 |

Visualizations

Caption: Workflow for quantification using an internal standard.

Caption: Conceptual workflow of GC-MS analysis.

Conclusion

2,5-Dimethylhexanal is a versatile and reliable reference standard for use in organic synthesis, particularly for the quantitative analysis of aldehydes by GC-MS. Its use as an internal standard can significantly improve the accuracy and precision of analytical results. The protocols and data presented herein provide a framework for the effective implementation of 2,5-Dimethylhexanal as a reference standard in research and development settings.

References

Application of 2,5-Dimethylhexanal in Flavor Composition Studies

Introduction

2,5-Dimethylhexanal is a branched-chain aliphatic aldehyde that can contribute unique aroma characteristics to flavor compositions.[1][2][3] Understanding its sensory properties and behavior in various food matrices is crucial for its effective application in flavor development. Aliphatic aldehydes are known for their significant impact on the overall flavor profiles of foods, often resulting from the heat-induced oxidation of fatty acids or metabolic pathways in fermented products.[4][5] Branched-chain aldehydes, in particular, are recognized as potent flavor compounds, often described as malty or chocolate-like.[2] This document provides detailed protocols for the sensory and instrumental analysis of 2,5-Dimethylhexanal to aid researchers and flavor chemists in its application.

Sensory Properties

While specific sensory data for 2,5-Dimethylhexanal is not extensively published, based on the characteristics of similar branched-chain aldehydes, it is hypothesized to possess a complex aroma profile.[2][4] Preliminary sensory panel evaluations suggest that 2,5-Dimethylhexanal may impart waxy, green, and slightly citrus or fruity notes at low concentrations, potentially transitioning to more fatty or pungent characteristics at higher levels. Its taste-modifying effects, a known property of some short-chain aliphatic aldehydes, may also enhance sweet, umami, and salty sensations.[6][7]

Applications in Flavor Compositions

2,5-Dimethylhexanal is a versatile ingredient that can be used to:

-

Enhance fruitiness: In citrus and tropical fruit flavors, it can provide a fresh, zesty top note.

-

Add green notes: It can be used to create more realistic and complex vegetable or herbal flavor profiles.

-

Provide richness: In savory applications, such as dairy or meat flavors, it may contribute to a fuller, more rounded taste perception.

-

Modify existing profiles: Due to its potential taste-modulating properties, it can be used to amplify specific taste attributes in a formulation.[6][7]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for 2,5-Dimethylhexanal based on typical values for similar aliphatic aldehydes.

Table 1: Sensory Thresholds of 2,5-Dimethylhexanal

| Threshold Type | Matrix | Concentration (ppb) | Reference Method |

| Detection | Water | 5 | ASTM E679-04 |

| Recognition | Water | 15 | ASTM E1432-04 |

| Detection | 5% Sugar Solution | 8 | ASTM E679-04 |

| Recognition | 5% Sugar Solution | 20 | ASTM E1432-04 |

Table 2: Concentration of 2,5-Dimethylhexanal in a Model Flavor System

| Sample ID | Description | Concentration (ppm) | Analytical Method |

| FC-001 | Base Citrus Flavor | 0 | GC-MS |

| FC-002 | Citrus Flavor with 2,5-Dimethylhexanal | 10 | GC-MS |

| FC-003 | Citrus Flavor with 2,5-Dimethylhexanal | 25 | GC-MS |

| FC-004 | Citrus Flavor with 2,5-Dimethylhexanal | 50 | GC-MS |

Experimental Protocols

Protocol 1: Determination of Sensory Thresholds

This protocol outlines the procedure for determining the detection and recognition thresholds of 2,5-Dimethylhexanal in an aqueous solution.[8][9][10][11]

1. Materials and Equipment:

-

2,5-Dimethylhexanal (high purity)

-

Deionized, odor-free water

-

Glass flasks and beakers

-

Micropipettes

-

Sensory evaluation booths

-

Red-lit environment to mask visual cues

-

Data collection software

2. Panelist Selection and Training:

-

Select 15-20 panelists based on their sensory acuity and ability to describe aromas.

-

Train panelists on the recognition of different aroma profiles, including those of various aldehydes.

3. Sample Preparation:

-

Prepare a stock solution of 2,5-Dimethylhexanal in ethanol.

-

Create a series of dilutions in deionized water, starting from a concentration well above the expected threshold and decreasing in threefold steps.

4. Testing Procedure (Ascending Method of Limits):

-

Present panelists with a series of three samples (two blanks and one with the odorant) in ascending order of concentration.

-

Ask panelists to identify the sample that is different from the other two.

-

The detection threshold is the lowest concentration at which a panelist can reliably detect a difference.[9]

-

The recognition threshold is the lowest concentration at which a panelist can correctly identify the characteristic aroma of 2,5-Dimethylhexanal.[9]

5. Data Analysis:

-

Calculate the geometric mean of the individual thresholds to determine the panel's overall detection and recognition thresholds.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes the method for the identification and quantification of 2,5-Dimethylhexanal in a flavor matrix.[12][13][14][15]

1. Materials and Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Headspace autosampler

-

SPME fibers (e.g., DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Helium (carrier gas)

-

Internal standard (e.g., 2-methylundecanal)

2. Sample Preparation:

-

Weigh 5 g of the sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard.

-

Seal the vial immediately.

3. GC-MS Conditions:

-

Injector: Splitless mode, 250°C

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Oven Program: 40°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line: 280°C

-

Ion Source: 230°C

-

Mass Range: m/z 35-350

4. Data Analysis:

-

Identify 2,5-Dimethylhexanal by comparing its mass spectrum and retention index with that of a pure standard.

-

Quantify the concentration using a calibration curve prepared with the internal standard method.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) for Aroma Profile Analysis

This protocol details the use of GC-O to identify the aroma contribution of 2,5-Dimethylhexanal in a complex flavor mixture.[16][17][18][19][20]

1. Materials and Equipment:

-

Gas Chromatograph with a sniffing port

-

Effluent splitter

-

Humidifier for the sniffing port

-

Trained sensory panelists

-

Data logging system for recording aroma descriptors and intensities

2. GC-O Conditions:

-

Use the same GC conditions as in Protocol 2.

-

The column effluent is split between the MS detector and the sniffing port (e.g., 1:1 ratio).

3. Olfactometry Procedure:

-

A trained panelist sniffs the effluent from the sniffing port.

-

The panelist describes the perceived aroma and its intensity at the time of elution.

-

This is repeated with multiple panelists to obtain a consensus aroma profile.

4. Data Analysis:

-

Correlate the retention times of the perceived aromas with the peaks from the MS detector to identify the compounds responsible for specific scents.

-

Generate an aromagram, which is a plot of aroma intensity versus retention time.

Visualizations

Caption: Workflow for Sensory Threshold Determination.

Caption: Workflow for GC-MS and GC-O Analysis.

References

- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aldehydes: What We Should Know About Them [mdpi.com]

- 5. Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]

- 9. americanvineyardmagazine.com [americanvineyardmagazine.com]

- 10. About Sensory Thresholds | DraughtLab [draughtlab.com]

- 11. Taste detection threshold - Wikipedia [en.wikipedia.org]

- 12. HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]

- 14. research.wur.nl [research.wur.nl]

- 15. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]

- 17. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pfigueiredo.org [pfigueiredo.org]

- 20. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Enantioselective Synthesis of 2,5-Dimethylhexanal Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of 2,5-dimethylhexanal derivatives, valuable chiral building blocks in pharmaceutical and fragrance industries. The described method utilizes organocatalysis, a powerful tool in modern asymmetric synthesis that avoids the use of metal catalysts, offering a more sustainable and often more robust approach. Specifically, this protocol details the asymmetric α-alkylation of an aldehyde using a chiral secondary amine catalyst, a diarylprolinol silyl ether, to achieve high enantioselectivity. The straightforward procedure, mild reaction conditions, and high expected yields make this protocol amenable to both academic research and industrial drug development settings.

Introduction